molecular formula C24H22N4O B2989648 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide CAS No. 2034468-47-6

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide

Cat. No.: B2989648
CAS No.: 2034468-47-6
M. Wt: 382.467
InChI Key: GYCAJDIWPAZINF-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains a pyrazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, consisting of three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the pyrazole ring, the pyridine ring, and the amide group. The exact structure would need to be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or high-resolution mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions including substitutions, additions, and oxidations .

Scientific Research Applications

Organic Synthesis and Reactivity

Research has shown that compounds structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide serve as key intermediates in the synthesis of complex heterocyclic structures. For example, the study on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides highlights their potential in generating products with varying structures depending on the oxidant and reaction conditions, offering a synthetic route to new organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).

Antimicrobial Evaluation

Compounds with a similar structural framework exhibit significant antimicrobial properties. A study involving the synthesis and antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines demonstrated that these compounds, including derivatives structurally related to this compound, show high inhibitory activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Mekky & Sanad, 2019).

Coordination Chemistry

The synthesis and characterization of coordination complexes involving pyrazole-acetamide derivatives, including compounds similar to this compound, reveal their importance in forming supramolecular architectures through hydrogen bonding interactions. These complexes exhibit significant antioxidant activity, demonstrating the potential of these compounds in medicinal chemistry and material science applications (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives have been found to have biological activity, including activity as enzyme inhibitors .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-28-17-21(16-27-28)23-20(13-8-14-25-23)15-26-24(29)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,22H,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCAJDIWPAZINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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